3-Amino-4-methylbenzoic acid

Catalog No.
S662317
CAS No.
2458-12-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methylbenzoic acid

CAS Number

2458-12-0

Product Name

3-Amino-4-methylbenzoic acid

IUPAC Name

3-amino-4-methylbenzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)

InChI Key

XKFIFYROMAAUDL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)N

Synonyms

3-Amino-p-toluic Acid; 2-Toluidine-4-carboxylic Acid; 3-Amino-4-methylbenzoic Acid; 4-Methyl-3-aminobenzoic Acid; NSC 127033; NSC 597

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N
  • 3-Amino-4-methylbenzoic acid is an aromatic carboxylic acid containing an amino group and a methyl group bonded to a benzene ring [].
  • It is a white crystalline solid at room temperature [].
  • Limited information is available on its natural occurrence.

Molecular Structure Analysis

  • The key features of the molecule include a benzene ring with a carboxyl group (COOH) attached at one position and an amino group (NH2) at another position, both separated by a methyl group (CH3) [].
  • The presence of these functional groups can influence the molecule's reactivity and potential interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis of 3-amino-4-methylbenzoic acid can be achieved through various methods, but specific details often involve proprietary information from chemical suppliers [].
  • Information on decomposition reactions or other relevant reactions is limited in publicly available sources.

Physical And Chemical Properties Analysis

  • Some physical properties are available:
    • CAS number: 2458-12-0 [].
    • Molecular formula: C8H9NO2 [].
    • Molecular weight: 151.16 g/mol [].
  • Data on melting point, boiling point, solubility, and stability is limited in publicly available sources.
  • Currently available information suggests 3-amino-4-methylbenzoic acid is primarily studied for its chemical properties. Research on its potential mechanism of action in biological systems is not prevalent in publicly available sources.
  • Specific safety information on 3-amino-4-methylbenzoic acid is limited.
  • As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area following common laboratory safety practices [].

Additional Information

  • Scientific research on 3-amino-4-methylbenzoic acid may be ongoing, but detailed information is likely not publicly available due to potential commercial applications.
  • If you require further details, consider contacting chemical suppliers or searching for academic papers through reputable scientific databases.

Synthesis and Characterization:

3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is a small organic molecule with the chemical formula C₈H₉NO₂. It can be synthesized through various methods, including the nitration of p-toluic acid followed by reduction, or the amination of 3-chloro-4-methylbenzoic acid [, ].

Once synthesized, 3-amino-4-methylbenzoic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

While research on 3-amino-4-methylbenzoic acid is ongoing, it has been explored for various potential applications in scientific research, including:

  • Pharmaceutical research: Due to the presence of both an amino group and a carboxylic acid group, 3-amino-4-methylbenzoic acid possesses interesting structural features that could potentially be useful in drug design and development. However, more research is needed to evaluate its specific therapeutic potential [].
  • Material science: 3-Amino-4-methylbenzoic acid can be used as a building block for the synthesis of more complex molecules with potential applications in material science, such as the development of new polymers or functional materials [].
  • Organic chemistry research: As a relatively simple molecule with functional groups, 3-amino-4-methylbenzoic acid can serve as a model compound for studying various organic reactions and reaction mechanisms [].

XLogP3

0.3

UNII

BU165505VM

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2458-12-0

Wikipedia

3-Amino-4-methylbenzoic acid

Dates

Modify: 2023-08-15

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